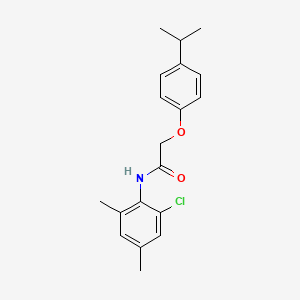
N-(2-chloro-4,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of specific phenylacetamide derivatives with other chemical entities. For example, Sharma et al. (2018) detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by recrystallization and elucidation using spectroscopic techniques (Sharma et al., 2018). This provides a foundation for understanding the synthetic pathways that may be applicable to N-(2-chloro-4,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide has been analyzed through crystallography and spectroscopy. The crystal structure reveals specific space groups and unit cell parameters, as well as intermolecular hydrogen bonding, which are crucial for understanding the compound's stability and reactivity. The orthorhombic crystal system with space group Pbca, as reported by Sharma et al. (2018), highlights the geometric considerations in the molecular structure of phenylacetamide derivatives (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions and properties of phenylacetamide derivatives are influenced by their molecular structure. The reactivity towards specific receptors, such as the VEGFr receptor targeted in the study by Sharma et al. (2018), and the inhibition of voltage-gated sodium currents highlighted by Pękala et al. (2011), are critical for understanding the biological activity of these compounds (Pękala et al., 2011).
Physical Properties Analysis
The physical properties of phenylacetamide derivatives, including solubility, melting point, and crystal structure, are essential for their application in various research fields. The crystallization in specific systems and the formation of hydrogen bonds significantly affect these properties. The orthorhombic system and hydrogen bonding, as discussed earlier, play a crucial role in the physical characteristics of these compounds.
Chemical Properties Analysis
The chemical properties of phenylacetamide derivatives, such as acidity, basicity, and reactivity towards various chemical agents, are determined by their molecular structure and functional groups. Studies like those conducted by Sharma et al. (2018) provide insights into the intermolecular interactions, including hydrogen bonding, that influence these properties (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12(2)15-5-7-16(8-6-15)23-11-18(22)21-19-14(4)9-13(3)10-17(19)20/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIJPZGHQIIYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-3-(3-chlorophenyl)-3-phenylpropanamide](/img/structure/B5662017.png)
![5-{[2-(methylthio)pyridin-3-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662029.png)
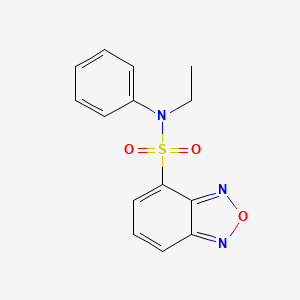
![(5-cyclopropyl-1,3,4-oxadiazol-2-yl){2-[(3-methylpyridin-2-yl)amino]ethyl}amine](/img/structure/B5662040.png)
![(4-{[4-(propionylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B5662054.png)
![N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5662058.png)
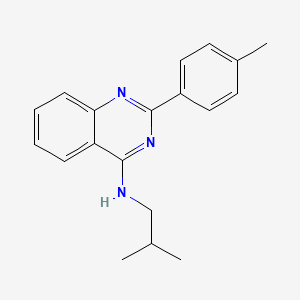
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5662069.png)
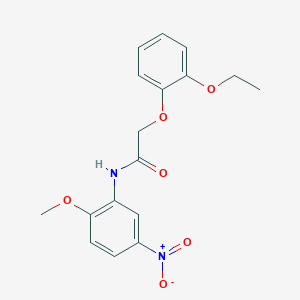

![N-(isoxazol-3-ylmethyl)-1-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B5662093.png)
![ethyl (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5662104.png)
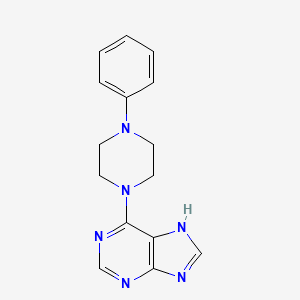
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5662119.png)